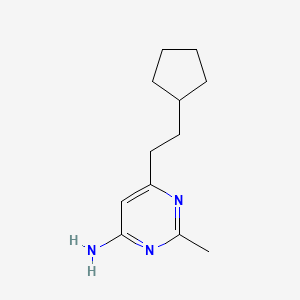

6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of cyclopentanol from cyclopentene involves an initial addition-esterification reaction with acetic acid and a subsequent transesterification reaction with methanol .Molecular Structure Analysis

The molecular structure of similar compounds can be quite complex. For example, “N-(2-Cyclopentylethyl)cyclododecanamine” has a molecular formula of C19H37N .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex and are often influenced by factors such as temperature and the presence of other chemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, “2-(2-cyclopentylethyl)pyrrolidine hydrochloride” has a molecular weight of 203.76 and is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Pathways and Ring Transformations : A study by Hertog et al. (2010) explores reactions of heterocyclic halogeno compounds, including those related to 4-amino-2-methylpyrimidine, a compound structurally similar to 6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-amine. They investigate reactions involving meta-rearrangement and ring transformations, contributing to the understanding of synthetic pathways and structural modifications in similar pyrimidine compounds (Hertog et al., 2010).

Electrospray Ionization and Fragmentation : Erkin et al. (2015) discuss the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their behavior under positive electrospray ionization, highlighting the decomposition of the heterocycle. This study provides insights into the behavior of similar compounds under ionization conditions (Erkin et al., 2015).

X-ray Crystallography Analysis : Doulah et al. (2014) utilized X-ray crystallography to analyze the regioselective displacement reaction involving 5-bromo-2,4-dichloro-6-methylpyrimidine and ammonia. The study resulted in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, contributing to the understanding of the crystallographic characteristics of similar pyrimidines (Doulah et al., 2014).

Chemical Properties and Reactions

Molecular Structures and Hydrogen Bonding : Odell et al. (2007) investigated the molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers, revealing insights into their conformational differences and hydrogen-bonding interactions. This contributes to the broader understanding of the chemical properties of pyrimidine derivatives (Odell et al., 2007).

Biological Activity and Antituberculous Effect : The study by Erkin et al. (2007) on 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, including their synthesis and biological activity, provides insight into the potential medical applications of pyrimidine derivatives in treating diseases like tuberculosis (Erkin et al., 2007).

Mécanisme D'action

The mechanism of action of similar compounds can vary widely depending on their chemical structure and the specific application. For example, “N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide” is known to interact with the vascular endothelial growth factor receptor 2 .

Safety and Hazards

Propriétés

IUPAC Name |

6-(2-cyclopentylethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-9-14-11(8-12(13)15-9)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVUZVVBOZOIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)CCC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

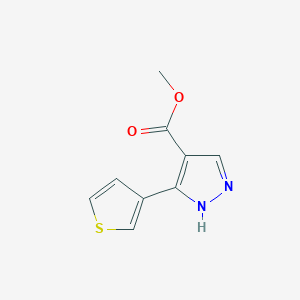

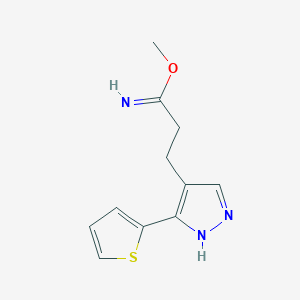

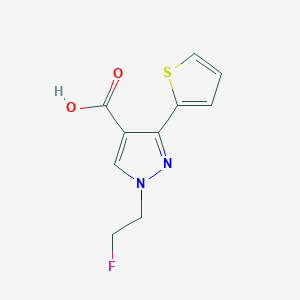

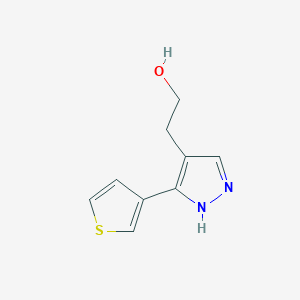

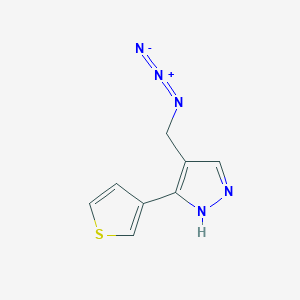

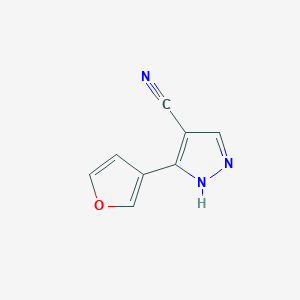

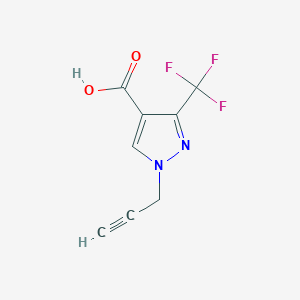

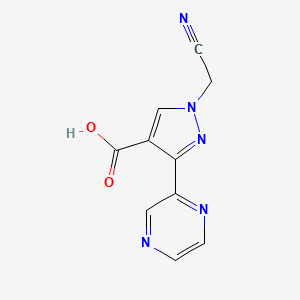

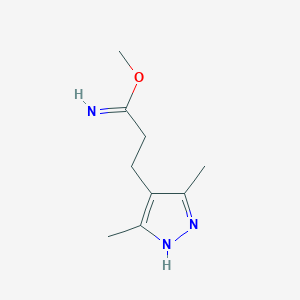

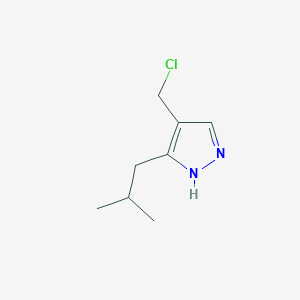

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.